9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-
Description
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- (molecular formula: C₂₁H₁₃NO₃) is a polycyclic aromatic ketone derivative featuring an anthracene backbone substituted with a 4-nitrophenylmethylene group at the 10-position. The electron-withdrawing nitro group (-NO₂) on the phenyl ring significantly impacts the compound’s electronic properties, including its HOMO-LUMO gap and charge-transfer capabilities.
Properties
CAS No. |
21558-19-0 |
|---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
10-[(4-nitrophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13NO3/c23-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)13-14-9-11-15(12-10-14)22(24)25/h1-13H |
InChI Key |
BPZYCLNHYSVYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- typically involves the reaction of 9(10H)-anthracenone with 4-nitrobenzaldehyde under specific conditions. One common method is the condensation reaction, where the two reactants are combined in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The anthracenone core can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Reduction: 9(10H)-Anthracenone, 10-[(4-aminophenyl)methylene]-
Oxidation: Anthraquinone derivatives
Substitution: Various substituted anthracenone derivatives depending on the nucleophile used.
Scientific Research Applications
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies.
Molecular Composition
- Molecular Formula : C21H13NO3
- Molecular Weight : 327.3 g/mol
- IUPAC Name : 10-[(4-nitrophenyl)methylidene]anthracen-9-one
Structural Characteristics
The compound features an anthracene backbone with a nitrophenyl substituent, contributing to its unique properties. The presence of the nitro group enhances its reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study revealed that the compound induced apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown effectiveness in inhibiting carbonic anhydrase IX, an enzyme often overexpressed in tumor cells. This inhibition disrupts pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis.
Organic Synthesis
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- serves as a valuable building block in organic synthesis. Its structure allows for further derivatization, enabling the creation of more complex molecules with tailored properties for specific applications .
Materials Science
The compound's photophysical properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb and emit light efficiently can be harnessed to enhance the performance of optoelectronic devices .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A notable study demonstrated that treatment with 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- resulted in a significant reduction in cell viability of breast cancer cell lines compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- varies depending on its application. For instance, as a fluorescent probe, it binds selectively to metal ions, causing a change in its fluorescence properties. This binding is often facilitated by the nitro group, which acts as a coordinating site for the metal ions . In biological systems, its potential anti-cancer activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The substitution pattern on the anthracene backbone dictates the electronic and steric properties of these derivatives. Below is a comparative analysis:
Table 1: Key Structural and Electronic Differences
Key Observations:
- Electron-Withdrawing vs. Methoxy and hydroxy groups, in contrast, increase electron density, improving fluorescence but limiting charge-transfer efficiency .
- Conjugation Effects : Phenylethynyl groups (e.g., in ) extend π-conjugation, red-shifting absorption/emission spectra. The methylidene group in the target compound may offer moderate conjugation compared to ethynyl linkages.
Photophysical and Chemical Properties
Table 2: Comparative Photophysical Data
Insights:
- The nitro group’s electron-withdrawing effect likely blue-shifts absorption compared to methoxy derivatives but reduces fluorescence quantum yield due to enhanced non-radiative decay .
- Solubility trends correlate with substituent polarity: hydroxy and methoxy derivatives exhibit better solubility in polar solvents than the nitro analog .
Biological Activity
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- (CAS No. 21558-19-0) is a synthetic compound belonging to the anthracene derivatives class, which has garnered attention for its potential biological activities, particularly in cancer therapeutics and as a pharmacological agent. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- features an anthracene backbone substituted with a nitrophenylmethylene group. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉N₁O |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 10-[(4-nitrophenyl)methylene]-9(10H)-anthracenone |
| CAS Number | 21558-19-0 |
Biological Activity Overview
Research indicates that anthracene derivatives exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and anti-inflammatory effects. The specific activities of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- are summarized below.
Anti-Cancer Activity
Studies have shown that anthracene derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, compounds similar to 9(10H)-Anthracenone were identified as potent β-tubulin inhibitors with IC50 values comparable to established chemotherapeutics like colchicine .
In a study assessing various compounds for their ability to inhibit tumor growth, several anthracene derivatives were found to significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression. The mechanism involves the interaction of the nitrophenyl group with the active site of the enzyme, leading to a decrease in enzymatic activity .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A series of experiments were conducted using human breast and colon cancer cell lines treated with varying concentrations of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
- Mechanistic Studies
Pharmacokinetics and Toxicity
The pharmacokinetic profile of anthracene derivatives generally includes moderate absorption and variable bioavailability. Toxicity studies indicate that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxic effects on normal cells at high concentrations. Further studies are required to optimize dosage and minimize toxicity while maximizing therapeutic efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 10-[(4-nitrophenyl)methylene]-9(10H)-anthracenone?
The synthesis typically involves functionalizing the anthracenone core via condensation or cross-coupling reactions. For example:
- Methylene insertion : The 4-nitrophenyl group can be introduced via a Knoevenagel condensation between 9(10H)-anthracenone and 4-nitrobenzaldehyde under acidic conditions, using catalysts like piperidine or acetic acid .
- One-pot synthesis : Similar anthracene derivatives (e.g., 9-aminoanthracenes) are synthesized via lithium diisopropylamide (LDA)-mediated reactions in THF, followed by aryl halide coupling .
- Crystallographic validation : Post-synthesis, structural confirmation via X-ray diffraction is critical, as seen in analogous compounds like 10-[(4-nitrophenyl)ethynyl]-phenothiazine, which crystallizes in a triclinic system (space group P1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : Proton and carbon NMR identify substituent positions. For instance, aromatic protons in anthracenone derivatives appear at δ 7.0–8.6 ppm, while the methylene group (CH) in the 10-position shows distinct coupling patterns .
- UV-Vis spectroscopy : Conjugation between the anthracenone core and nitro group results in absorption peaks >400 nm, indicative of extended π-systems .
- IR spectroscopy : Stretching vibrations for C=O (anthracenone) and NO₂ (nitrophenyl) appear at ~1670 cm⁻¹ and ~1520/1350 cm⁻¹, respectively .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in cross-coupling reactions?
The nitro group enhances electrophilicity at the methylene carbon, facilitating nucleophilic attacks. However, steric hindrance from the bulky anthracenone core may limit reaction efficiency. For example:
- Suzuki-Miyaura coupling : Brominated anthracene derivatives (e.g., 9-bromo-10-(4-methoxyphenyl)anthracene) react with aryl boronic acids in toluene/THF under Pd(PPh₃)₄ catalysis, yielding biaryl products with ~58% efficiency .
- Challenges : Competing side reactions (e.g., reduction of the nitro group) require careful optimization of temperature and catalyst loading .
Q. What computational approaches are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations reveal:
- HOMO-LUMO gaps : The nitro group reduces the energy gap (ΔE ≈ 2.5–3.0 eV), enhancing charge-transfer capabilities for optoelectronic applications .
- Conformational analysis : The dihedral angle between the anthracenone core and nitrophenyl group (~45–60°) impacts intermolecular stacking, as validated by crystallographic data .
Q. What are the key challenges in resolving crystallographic data for this compound?
- Polymorphism : Anthracenone derivatives often form multiple crystal phases, complicating data collection. For example, 10-[(4-methylbenzylidene)]-anthracenone crystallizes in a monoclinic system (P2₁/c) with Z = 4, requiring high-resolution synchrotron sources for accurate refinement .
- Disorder : Flexible substituents (e.g., nitrophenyl groups) may exhibit positional disorder, necessitating restraints during refinement .
Q. How can photophysical properties be optimized for applications in organic electronics?
Methodological considerations include:
- Solvatochromism : Solvent polarity tunes emission wavelengths. Anthracenone derivatives in DCM exhibit bathochromic shifts (~20 nm) compared to hexane .
- Doping strategies : Blending with electron-transport materials (e.g., TiO₂) enhances luminescence quantum yields by reducing exciton recombination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
